N-[1-(4-Fluorophenyl)propyl]cyclopropanamine
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Overview
Description
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)propyl]cyclopropanamine typically involves the reaction of 4-fluorophenylpropylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amine derivatives .
Scientific Research Applications
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
- N-[1-(4-Fluorophenyl)methyl]cyclopropanamine
- N-[1-(4-Fluorophenyl)butyl]cyclopropanamine
Uniqueness
N-[1-(4-Fluorophenyl)propyl]cyclopropanamine is unique due to its specific structural features, such as the combination of a cyclopropane ring and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H16FN |
---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16FN/c1-2-12(14-11-7-8-11)9-3-5-10(13)6-4-9/h3-6,11-12,14H,2,7-8H2,1H3 |
InChI Key |
WGOJCVHVOBAZCS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NC2CC2 |
Origin of Product |
United States |
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